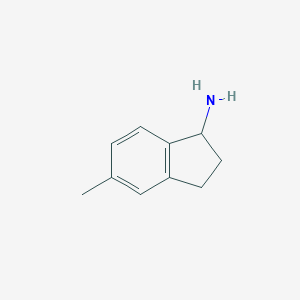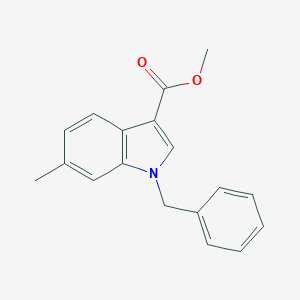
Methyl 1-benzyl-6-methylindole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-6-methylindole-3-carboxylate is a chemical compound that is widely used in scientific research. It is a highly potent and selective agonist for the G protein-coupled receptor GPR119. This receptor is involved in the regulation of glucose homeostasis and lipid metabolism, making it a promising target for the development of new drugs for the treatment of type 2 diabetes and obesity.
Mécanisme D'action
Methyl 1-benzyl-6-methylindole-3-carboxylate acts as a selective agonist for GPR119, activating the receptor and triggering downstream signaling pathways. This leads to the release of insulin and GLP-1, which help to regulate glucose homeostasis and lipid metabolism.
Biochemical and Physiological Effects
Methyl 1-benzyl-6-methylindole-3-carboxylate has been shown to have several biochemical and physiological effects. It stimulates insulin secretion from pancreatic beta cells, improves glucose tolerance, and enhances GLP-1 secretion from intestinal cells. It also increases the uptake of glucose and fatty acids in skeletal muscle and adipose tissue, leading to improved lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 1-benzyl-6-methylindole-3-carboxylate in lab experiments is its high potency and selectivity for GPR119. This allows for precise and accurate measurements of the receptor's activity. However, one limitation is its relatively high cost compared to other compounds used in similar experiments.
Orientations Futures
There are several future directions for the use of Methyl 1-benzyl-6-methylindole-3-carboxylate in scientific research. One area of interest is the development of new drugs that target GPR119 for the treatment of type 2 diabetes and obesity. Another area of interest is the study of the molecular mechanisms underlying the receptor's activity and the downstream signaling pathways involved. Additionally, the use of Methyl 1-benzyl-6-methylindole-3-carboxylate in combination with other compounds may lead to the development of more effective treatments for metabolic disorders.
Méthodes De Synthèse
The synthesis of Methyl 1-benzyl-6-methylindole-3-carboxylate involves several steps, including the reaction of 2-methylindole with benzyl bromide, followed by the reaction of the resulting benzylindole with methyl chloroformate. The final step involves the reaction of the resulting benzyl 6-methylindole-3-carboxylate with sodium hydride and methyl iodide.
Applications De Recherche Scientifique
Methyl 1-benzyl-6-methylindole-3-carboxylate has been extensively used in scientific research to study the role of GPR119 in glucose homeostasis and lipid metabolism. It has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. It has also been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), a hormone that regulates glucose homeostasis and appetite.
Propriétés
Numéro CAS |
163083-64-5 |
|---|---|
Nom du produit |
Methyl 1-benzyl-6-methylindole-3-carboxylate |
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
methyl 1-benzyl-6-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-13-8-9-15-16(18(20)21-2)12-19(17(15)10-13)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
Clé InChI |
ZHXHSEHDXKKPCG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=CN2CC3=CC=CC=C3)C(=O)OC |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CN2CC3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



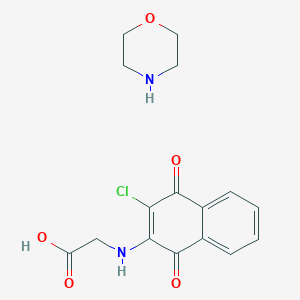
![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)
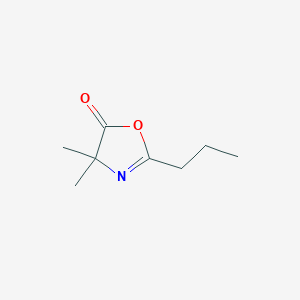


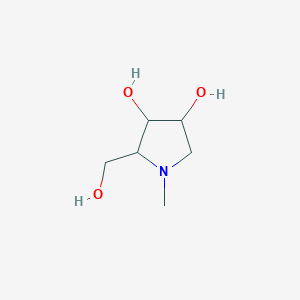
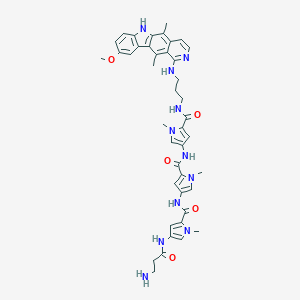
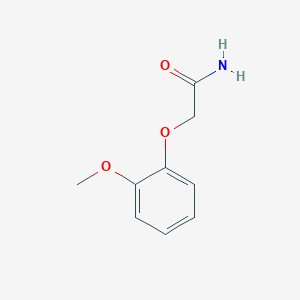
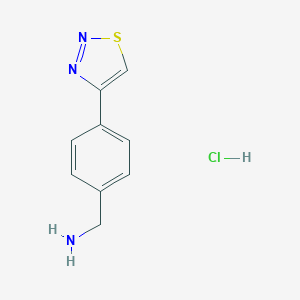
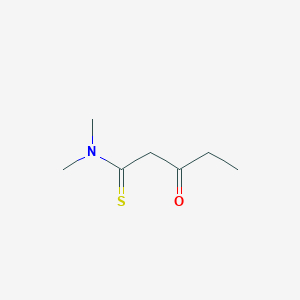
![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)

